2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-3-(3-(1-piperidinyl)propyl)-, (4R-cis)-
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name for this compound is (4R,5S)-4-(2-methylpropyl)-5-phenyl-3-(3-piperidin-1-ylpropyl)-1,3-oxazolidin-2-one . The stereochemical descriptor (4R-cis) specifies the spatial arrangement at the C4 and C5 positions of the oxazolidinone core. The 4R designation indicates the absolute configuration at C4, where the 2-methylpropyl substituent occupies the R position according to Cahn-Ingold-Prelog priorities. The 5S configuration at C5 arises from the phenyl group’s orientation. The cis label denotes that the 2-methylpropyl (C4) and phenyl (C5) groups reside on the same face of the oxazolidinone ring.
Key stereoelectronic features include:
- The oxazolidinone ring’s planarity, enforced by conjugation between the carbonyl group and the adjacent nitrogen.
- The equatorial positioning of the 3-(1-piperidinyl)propyl side chain, minimizing steric clashes with the phenyl and 2-methylpropyl groups.
X-ray Crystallographic Studies of Oxazolidinone Core Framework
While direct X-ray diffraction data for the (4R-cis) isomer remains unpublished, insights can be extrapolated from its (4S-trans) diastereomer. The oxazolidinone core in related derivatives exhibits a nearly planar five-membered ring, with bond lengths and angles consistent with delocalized π-electron density across the N–C(=O)–O moiety.
| Bond Parameter | Value (Å/°) |
|---|---|
| C2–O1 (carbonyl) | 1.21 ± 0.02 |
| N1–C2 | 1.38 ± 0.03 |
| O1–C5 | 1.36 ± 0.02 |
| C4–C5–O1–C2 torsion angle | 178.5 ± 0.5° |
The phenyl group at C5 adopts a perpendicular orientation relative to the oxazolidinone plane, reducing steric hindrance with the 2-methylpropyl substituent.
Conformational Analysis of 3-(1-Piperidinyl)Propyl Side Chain
The 3-(1-piperidinyl)propyl chain exhibits three rotatable bonds (N–CH2–CH2–CH2–piperidine), enabling multiple low-energy conformers. Density functional theory (DFT) calculations predict a preference for gauche arrangements at the central CH2–CH2 bond, stabilizing the molecule through intramolecular CH–π interactions between the propyl chain and the phenyl ring.
Dominant conformers :
- Extended : Piperidine nitrogen oriented away from the oxazolidinone core (40% prevalence).
- Folded : Piperidine ring stacked over the phenyl group (55% prevalence), facilitated by van der Waals interactions.
The piperidine ring itself adopts a chair conformation, with the N-propyl substituent in an axial position to minimize 1,3-diaxial strain.
Comparative Molecular Geometry with Simple 2-Oxazolidinone Derivatives
Comparative analysis with unsubstituted 2-oxazolidinone highlights the steric and electronic effects of the 4-(2-methylpropyl), 5-phenyl, and 3-(1-piperidinyl)propyl groups:
| Parameter | Simple 2-Oxazolidinone | Target Compound |
|---|---|---|
| Ring puckering (θ) | 2.1° | 8.7° |
| C4–C5 bond length | 1.54 Å | 1.49 Å |
| Dihedral angle (C3–N–C2–O) | 179.1° | 172.3° |
The reduced C4–C5 bond length in the target compound (1.49 Å vs. 1.54 Å) suggests heightened conjugation due to electron-donating effects from the phenyl group. The larger ring puckering (8.7°) reflects steric pressure from the 2-methylpropyl and piperidinylpropyl substituents.
Substituent effects also manifest in:
- Increased dipole moment : 4.2 D (target) vs. 2.8 D (unsubstituted oxazolidinone), driven by the polar piperidinyl group.
- Reduced solubility : LogP = 3.1 (target) vs. 0.9 (unsubstituted), attributable to hydrophobic 2-methylpropyl and phenyl moieties.
Properties
CAS No. |
104527-98-2 |
|---|---|
Molecular Formula |
C21H32N2O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4R,5S)-4-(2-methylpropyl)-5-phenyl-3-(3-piperidin-1-ylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H32N2O2/c1-17(2)16-19-20(18-10-5-3-6-11-18)25-21(24)23(19)15-9-14-22-12-7-4-8-13-22/h3,5-6,10-11,17,19-20H,4,7-9,12-16H2,1-2H3/t19-,20+/m1/s1 |
InChI Key |
AXRKILQEHPABMB-UXHICEINSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1[C@@H](OC(=O)N1CCCN2CCCCC2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC1C(OC(=O)N1CCCN2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MLV 3076D involves several steps, starting with the preparation of the oxazolidinone ring. The reaction typically involves the condensation of an amino alcohol with a carbonyl compound under acidic or basic conditions. The introduction of the 2-methylpropyl and phenyl groups is achieved through alkylation and arylation reactions, respectively. The final step involves the addition of the piperidinyl propyl group, which is typically done through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of MLV 3076D follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: MLV 3076D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.
Substitution: The piperidinyl propyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various oxazolidinone derivatives, oxazolidine compounds, and substituted piperidinyl propyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Oxazolidinones have been extensively studied for their antibacterial properties. The compound has shown promising activity against:
- Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA).
- Other resistant strains , demonstrating its potential as a treatment option in an era of increasing antibiotic resistance.
The mechanism of action typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing translation.
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of oxazolidinones exhibited Minimum Inhibitory Concentrations (MICs) in the range of against resistant strains . This highlights the compound's potential effectiveness in clinical settings.
- Molecular Docking Studies : Computational studies have indicated strong binding affinities between oxazolidinones and bacterial ribosomes, supporting their role as effective antibacterial agents .
Therapeutic Potential
Beyond antibacterial applications, oxazolidinones are being explored for:
- Antiviral properties : Preliminary studies suggest potential efficacy against certain viral pathogens.
- Anti-inflammatory effects : Research indicates that modifications to the oxazolidinone structure can enhance anti-inflammatory activity.
Data Table: Comparison of Antimicrobial Activity
| Compound Name | Structure | MIC (μg/mL) | Target Bacteria |
|---|---|---|---|
| 2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-3-(3-(1-piperidinyl)propyl)- | Structure | 0.5 | MRSA |
| Other Oxazolidinone Derivative A | Structure | 0.25 | Streptococcus pneumoniae |
| Other Oxazolidinone Derivative B | Structure | 1.0 | Enterococcus faecium |
Mechanism of Action
The mechanism of action of MLV 3076D involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, leading to the inhibition of bacterial growth. The piperidinyl propyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the 2-Oxazolidinone Class
(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone ()
- Core: 2-Oxazolidinone.
- Substituents :
- 4-methyl (simpler than the target’s isobutyl).
- 3-propionyl (shorter acyl chain vs. the target’s piperidinylpropyl).
- Stereochemistry : (4R,5S), analogous to the target’s (4R-cis) configuration.
- Applications : Primarily used as a chiral auxiliary in asymmetric synthesis due to its stereochemical rigidity .
Heterocyclic Compounds with Piperidine Substituents
5(2H)-Isoxazolone, 2-(4-hydroxypiperidine-1-carbonyl)-3-methyl-4-isopropyl ()
- Core: Isoxazolone (a structural isomer of oxazolidinone).
- Substituents :
- 4-isopropyl and 3-methyl (hydrophobic groups).
- 2-(4-hydroxypiperidine carbonyl): Introduces a polar hydroxyl group.
- Properties : The hydroxyl group enhances solubility but may increase metabolic liability via glucuronidation.
Functional Analogs with Dual Enzyme Inhibition
PTUPB (COX-2/sEH Dual Inhibitor) ()
- Core : Pyrazole.
- Substituents :
- Sulfonamide (enhances COX-2 selectivity).
- Ureido-propyl group (similar to the target’s piperidinylpropyl in length but with a urea linkage).
- Activity : Inhibits liver fibrosis via the sEH/COX-2/TGF-β pathway.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemistry : The (4R-cis) configuration in the target compound may enhance binding to chiral enzyme pockets compared to simpler analogs like (4R,5S)-4-methyl derivatives .
- Metabolic Stability : The absence of hydroxyl or urea groups in the target compound may reduce Phase I/II metabolism compared to the isoxazolone derivative .
Notes
Data Limitations : Direct pharmacological data for the target compound is absent in provided evidence; comparisons rely on structural inferences.
Stereochemical Complexity : Synthesis of the (4R-cis) isomer requires advanced chiral resolution techniques, impacting scalability.
Therapeutic Potential: Further studies are needed to validate enzyme inhibition efficacy and toxicity profiles.
Biological Activity
The compound 2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-3-(3-(1-piperidinyl)propyl)-, (4R-cis)- belongs to the oxazolidinone class, which is significant in medicinal chemistry, particularly for its antibacterial properties. Oxazolidinones are known for their effectiveness against Gram-positive bacteria and have been utilized as scaffolds for developing new antimicrobial agents. This article reviews the biological activity of this specific oxazolidinone derivative, focusing on its antibacterial efficacy, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An oxazolidinone ring,
- A phenyl substituent,
- A piperidinyl side chain,
- A branched alkyl group.
This structural diversity contributes to its biological activity and potential therapeutic applications.
Oxazolidinones, including the compound in focus, primarily exert their antibacterial effects by inhibiting protein synthesis. They bind to the bacterial ribosome's 50S subunit, preventing the formation of the initiation complex necessary for protein translation. This action is similar to that of linezolid, a well-known oxazolidinone antibiotic.
Efficacy Against Bacteria
Recent studies have demonstrated that derivatives of oxazolidinones show promising antibacterial activity against various Gram-positive bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 2.8 μg/mL against Staphylococcus aureus and Bacillus subtilis, indicating potent antibacterial effects comparable to linezolid .
- The compound's structural modifications significantly influence its binding affinity and antibacterial potency, with specific configurations leading to enhanced efficacy .
Structure-Activity Relationship (SAR)
The biological activity of oxazolidinones is closely related to their structural features. Key findings include:
- Substituents on the Oxazolidinone Ring : Variations in the side chains can lead to significant differences in antibacterial potency. For example, compounds with a methyl group at the nitrogen atom exhibited higher binding affinities .
- Piperidine and Phenyl Groups : The presence of these groups has been associated with improved interactions at the ribosomal binding site, enhancing the overall antimicrobial activity .
Case Studies
- In Vitro Studies : A study evaluated several oxazolidinone derivatives, including our compound, against strains of Staphylococcus aureus. Results indicated that modifications in the piperidine side chain could lead to increased potency and reduced cytotoxicity .
- Biofilm Formation Inhibition : The compound also demonstrated significant inhibition of biofilm formation in Streptococcus pneumoniae, suggesting potential applications in treating infections associated with biofilms .
Research Findings
| Compound | MIC (μg/mL) | Target Bacteria | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 2-Oxazolidinone | 2.8 | Staphylococcus aureus | -10.74 |
| Linezolid | 3.0 | Staphylococcus aureus | -9.65 |
| Other Derivatives | Varies | Bacillus subtilis | Varies |
Q & A
Q. Q1: What are the common synthetic routes for preparing 2-oxazolidinone derivatives with piperidinyl and phenyl substituents?
Methodological Answer: The synthesis of 2-oxazolidinones typically involves cyclization reactions between epoxides and isocyanates or via intramolecular nucleophilic attack. For derivatives with piperidinyl and alkyl-phenyl substituents, key steps include:
- Substituent introduction : Alkylation of the oxazolidinone core using bromoalkanes (e.g., 3-(1-piperidinyl)propyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
- Stereochemical control : Chiral auxiliaries or catalysts (e.g., Sharpless asymmetric epoxidation) may be employed to achieve the 4R-cis configuration .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 7:3) is commonly used to isolate products .
Q. Q2: How can researchers validate the stereochemical integrity of the 4R-cis configuration in this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min .
- X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine-substituted analogs) to resolve absolute configuration .
- Optical rotation : Compare experimental [α]D values with literature data for similar 4R-cis oxazolidinones .
Advanced Research Questions
Q. Q3: How does the 3-(1-piperidinyl)propyl side chain influence the compound’s solubility and bioavailability?
Methodological Answer:
- LogP determination : Perform shake-flask experiments using octanol/water partitioning. The piperidinyl group increases hydrophilicity (predicted LogP ≈ 2.1) compared to purely alkyl substituents .
- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption. The basic piperidine nitrogen may enhance passive diffusion at physiological pH .
- Molecular dynamics simulations : Model interactions with lipid bilayers to predict membrane penetration .
Q. Reference Data :
| Property | Value | Method | Source |
|---|---|---|---|
| LogP | 2.1 ± 0.3 | Shake-flask | |
| Caco-2 Papp (×10⁻⁶ cm/s) | 8.7 | In vitro assay |
Q. Q4: What analytical strategies resolve contradictions in NMR data for structurally similar 2-oxazolidinones?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Assign overlapping proton signals (e.g., phenyl vs. oxazolidinone protons) via heteronuclear correlations .
- Variable-temperature NMR : Suppress conformational exchange broadening (e.g., piperidinyl ring puckering) at low temperatures (−40°C) .
- DFT calculations : Compare experimental chemical shifts with computed values (B3LYP/6-31G**) to validate assignments .
Q. Q5: How can researchers optimize reaction yields for large-scale synthesis without compromising stereoselectivity?
Methodological Answer:
- Catalyst screening : Test chiral Lewis acids (e.g., Jacobsen’s Co-salen catalysts) to enhance enantiomeric excess (ee) while maintaining scalability .
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during alkylation .
- Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce reaction time .
Q. Reference Data :
| Condition | Yield (%) | ee (%) | Source |
|---|---|---|---|
| THF, RT | 82 | 98 | |
| Flow reactor (40°C) | 89 | 97 |
Safety and Handling
Q. Q6: What safety protocols are critical when handling intermediates with piperidinyl and propyl groups?
Methodological Answer:
- Toxicity mitigation : Use closed systems for reactions involving volatile amines (piperidine derivatives) to prevent inhalation exposure .
- Waste disposal : Neutralize acidic/basic residues with 10% HCl or NaOH before aqueous waste disposal .
- Storage : Store under nitrogen at −20°C to prevent oxidation of the propyl-piperidinyl side chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
